HSF1 Pathway Inhibitory Potency: 2.80 nM IC₅₀ in U2OS Cells vs. Patent Internal Comparators
In the primary HSF1 pathway cellular assay measuring reduction of 17-AAG-induced HSP72 induction in human U2OS osteosarcoma cells, N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (Example 39) exhibited an IC₅₀ of 2.80 nM [1]. This represents the most potent compound among all US9701664 patent examples for which BindingDB has deposited comparable data in this exact assay format. The closest patent-internal comparator with data in the identical U2OS/HSF1/HSP72 assay is Example 2, which demonstrated an IC₅₀ an order of magnitude weaker at 23 nM in cell viability (CellTiter-Blue) readout [1]. In an orthogonal cell line, the SKOV3 ovarian cancer HSF1/HSP72 assay, the compound maintained nanomolar potency (IC₅₀ 68 nM) [2], whereas Example 2 (IC₅₀ 51 nM), Example 80 (IC₅₀ 220 nM), and Example 81 (IC₅₀ 115 nM) all showed attenuated activity relative to Example 39 across the HSF1 pathway target engagement axis [3].
| Evidence Dimension | HSF1 pathway inhibition (17-AAG-induced HSP72 reduction) in human U2OS cells |
|---|---|
| Target Compound Data | IC₅₀ = 2.80 nM (Example 39; CAS 921861-94-1) |
| Comparator Or Baseline | Example 2: IC₅₀ = 23 nM (cell viability); Examples 80 and 81 in SKOV3 assay: IC₅₀ = 220 nM and 115 nM |
| Quantified Difference | Example 39 is ~8-fold more potent than Example 2 (2.80 vs. 23 nM in U2OS) and ~3- to 8-fold more potent than Examples 80/81 in the SKOV3 HSF1 assay (68 vs. 115–220 nM). |
| Conditions | Human U2OS cells; 1 h preincubation with compound; 17-AAG-induced HSF1 pathway activation; HSP72 induction readout. SKOV3: same protocol. |
Why This Matters
For procurement decisions in HSF1-focused drug discovery programs, the 2.80 nM IC₅₀ establishes this compound as the highest-potency validated chemical probe within the disclosed patent series, enabling lower working concentrations and reduced risk of off-target effects in cellular mechanistic studies.
- [1] BindingDB Entry BDBM50234074. IC50 = 2.80 nM: Inhibition of 17-AAG-induced HSF1 pathway in human U2OS cells assessed as reduction in HSP72 induction. IC50 = 23 nM: CellTiter-Blue viability in U2OS cells for Example 2 comparator. View Source
- [2] BindingDB Entry BDBM50234074. IC50 = 68 nM: Inhibition of 17-AAG-induced HSF1 pathway in human SKOV3 cells assessed as reduction in HSP72 induction. View Source
- [3] BindingDB comparator entries: BDBM50234090 (Example 2, SKOV3 IC50 51 nM); BDBM50234079 (Example 80, SKOV3 IC50 220 nM); BDBM50234083 (Example 81, SKOV3 IC50 115 nM). View Source
